![molecular formula C32H22O2 B14178015 Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- CAS No. 853362-07-9](/img/structure/B14178015.png)
Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- is a complex organic compound with the molecular formula C32H22O2 This compound is characterized by the presence of two naphthalene groups connected via a phenylenebis linkage with propyne-diyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- typically involves a multi-step process. One common method includes the reaction of 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]dibenzaldehyde with naphthalene derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in an ethanol/water solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene, 2,2’-[1,3-phenylenebis(2-propyne-3,1-diyloxy)]bis-
- Naphthalene, 2,2’-[1,4-phenylenebis(2-propyne-3,1-diyloxy)]bis-
Uniqueness
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- is unique due to its specific phenylenebis linkage and propyne-diyloxy groups, which confer distinct chemical and physical properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .
Eigenschaften
CAS-Nummer |
853362-07-9 |
|---|---|
Molekularformel |
C32H22O2 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2-[3-[2-(3-naphthalen-2-yloxyprop-1-ynyl)phenyl]prop-2-ynoxy]naphthalene |
InChI |
InChI=1S/C32H22O2/c1-2-10-26(16-8-22-34-32-20-18-28-12-4-6-14-30(28)24-32)25(9-1)15-7-21-33-31-19-17-27-11-3-5-13-29(27)23-31/h1-6,9-14,17-20,23-24H,21-22H2 |
InChI-Schlüssel |
RJZMVFASZNZPAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC#CC3=CC=CC=C3C#CCOC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)
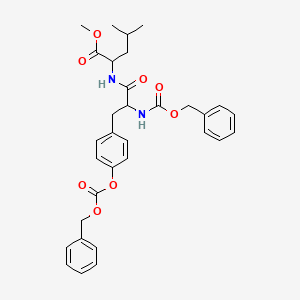
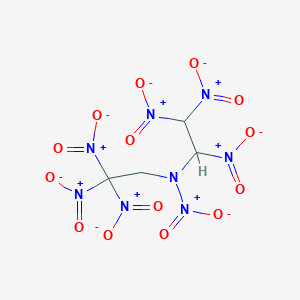
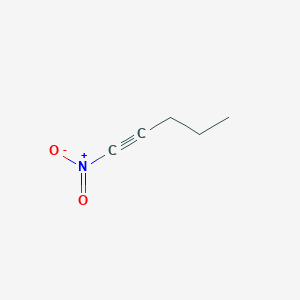
![N-[3-(Aminomethyl)phenyl]-N'-methylurea](/img/structure/B14177948.png)
![N-Phenyl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B14177951.png)
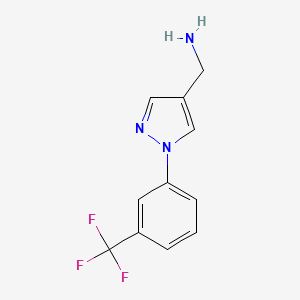
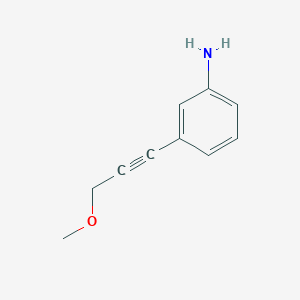
![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)
![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)
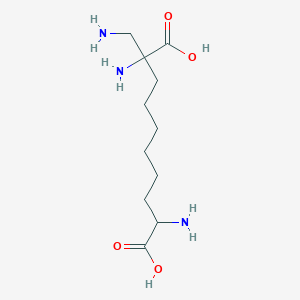
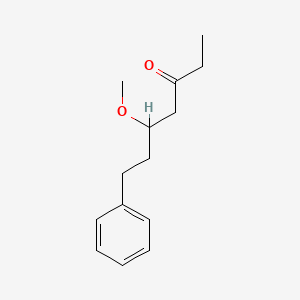
![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
